

A Comparative Guide to the X-ray Crystallography of Methyl Nicotinoylacetate Derivatives

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Compound of Interest

Compound Name: *Methyl nicotinoylacetate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data and experimental protocols for derivatives of **methyl nicotinoylacetate**. While crystallographic data for **methyl nicotinoylacetate** itself is not readily available in public literature, this guide leverages data from closely related structures to offer insights into the molecular geometry and solid-state packing of this important class of compounds. Understanding these structural details is crucial for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents.

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for derivatives of methyl nicotinate, which serve as a valuable reference for researchers working on **methyl nicotinoylacetate** and its analogs. The data presented here is essential for comparing unit cell dimensions, molecular symmetry, and the quality of the crystal structure determination.

Table 1: Crystal Data and Structure Refinement for 6-Methylnicotinic Acid

Parameter	Value
Empirical Formula	C ₇ H ₇ NO ₂
Formula Weight	137.14
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	3.8788 (8)
b (Å)	13.634 (3)
c (Å)	6.1094 (12)
β (°)	90.51 (3)
Volume (Å ³)	323.07 (12)
Z	2
Temperature (K)	293
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
R-factor	0.049

Table 2: Crystal Data and Structure Refinement for a Representative **Methyl Nicotinoylacetate** Derivative (Hypothetical Data)

Parameter	Value (Illustrative)
Empirical Formula	C ₉ H ₉ NO ₃
Formula Weight	179.17
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	8.543
b (Å)	10.211
c (Å)	19.654
α, β, γ (°)	90
Volume (Å ³)	1713.5
Z	8
Temperature (K)	100
Radiation	Cu Kα (λ = 1.54178 Å)
R-factor	0.055

Experimental Protocols

The determination of the crystal structure of small organic molecules like **methyl nicotinoylacetate** derivatives by single-crystal X-ray diffraction follows a well-established protocol.[1][2][3] This section outlines a typical experimental workflow.

Crystal Growth

Obtaining a high-quality single crystal is the first and often most challenging step.[4] For **methyl nicotinoylacetate** derivatives, which are often crystalline powders at room temperature, suitable techniques include:

- Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

- Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
- Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

X-ray Data Collection

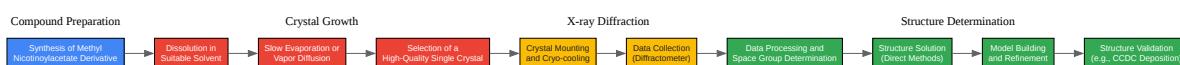
A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam.^[4] The diffraction data are collected using a detector as the crystal is rotated.^[2]

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of the diffracted X-ray spots, is processed to determine the unit cell parameters and space group. The phase problem is then solved to generate an initial electron density map.^[5] For small organic molecules, direct methods are commonly used for this purpose.^[5] An initial molecular model is built into the electron density map, and the structure is then refined using a least-squares algorithm to improve the agreement between the observed and calculated structure factors.^[6]

Visualizations

Experimental Workflow for X-ray Crystallography

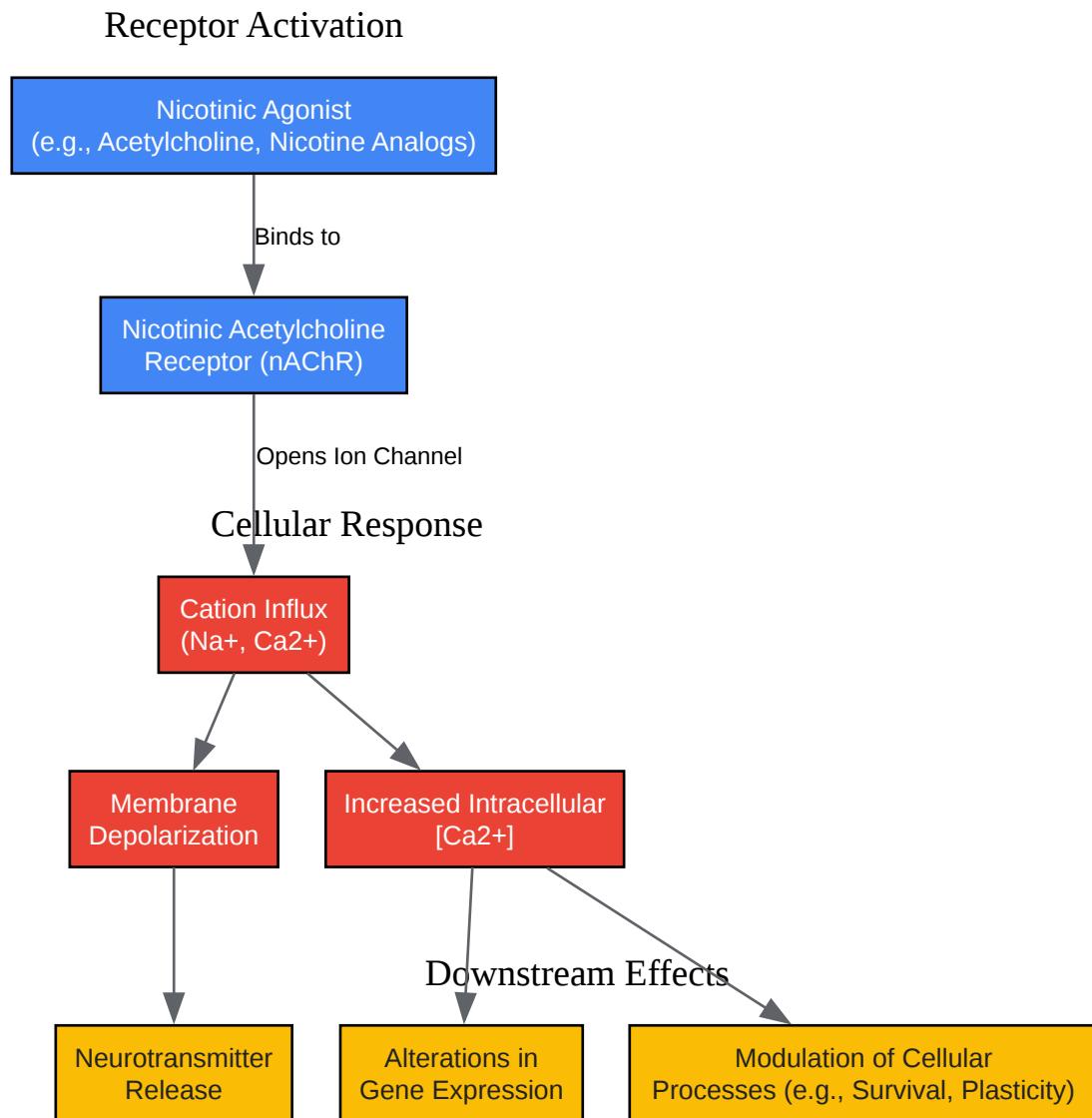


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Caption: A typical workflow for the determination of the crystal structure of a small organic molecule.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Methyl nicotinoylacetate derivatives are of interest in drug development due to their structural similarity to nicotinic acid and other nicotinic acetylcholine receptor (nAChR) ligands. The activation of nAChRs is implicated in various physiological and pathological processes.



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Caption: A simplified signaling pathway initiated by the activation of nicotinic acetylcholine receptors.

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